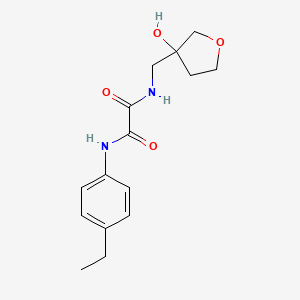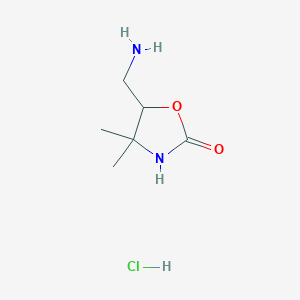
5-(氨甲基)-4,4-二甲基-1,3-恶唑烷-2-酮;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride, also known as AMOZ, is a synthetic compound that belongs to the oxazolidinone class of antibiotics. This compound has been extensively studied for its antibacterial properties and has shown promising results in treating various bacterial infections.
科学研究应用
合成和手性助剂
5-(氨甲基)-4,4-二甲基-1,3-恶唑烷-2-酮;盐酸盐在手性恶唑烷-2-酮的合成中起着至关重要的作用,手性恶唑烷-2-酮作为手性助剂和药理活性非常有价值。一种值得注意的方法涉及使用改良的夏普莱斯不对称氨羟基化,一步法制备手性 4,5-二取代恶唑烷-2-酮。该程序适用于小规模和较大规模,使用 1, 3-二氯-5,5-二甲基乙内酰脲代替叔丁基次氯酸盐,突出了其合成效用和多功能性 (Barta 等人,2000).
对映体纯化合物的先驱
该化合物有助于生成对映体纯的 C- 和 N-保护的 α-烷基脯氨酸,用作有价值的前体。通过已知的 2-三氯甲基恶唑烷-5-酮的锂烯醇盐与亲电试剂反应,实现了高非对映选择性和良好的产率。这个过程强调了该化合物在合成可转化为有用的脯氨酸肽模拟物的多功能合成子中的重要性,证明了其在生产构象受限肽和其他化合物中的关键作用 (Wang,1999).
肽的生物可逆衍生物
在肽科学中,5-(氨甲基)-4,4-二甲基-1,3-恶唑烷-2-酮;盐酸盐衍生物被探索作为肽中 α-酰胺羧基部分的生物可逆形式。对源自各种 N-苄氧羰基氨基酸和醛的 N-酰基 5-恶唑烷酮的水解动力学的研究提供了它们作为前药形式的适用性,旨在保护肽键免受酶促裂解,并通过增加亲脂性来改善吸收特性。该应用揭示了该化合物在提高基于肽的治疗剂的生物利用度和稳定性方面的潜力 (Buur & Bundgaard,1988).
抗菌和抗肿瘤应用
此外,5-(氨甲基)-4,4-二甲基-1,3-恶唑烷-2-酮;盐酸盐所属的恶唑烷酮类在开发抗菌剂和抗肿瘤剂方面找到了应用。值得注意的是,合成恶唑烷酮 U-100592 和 U-100766 已证明对耐多药革兰氏阳性菌感染和结核分枝杆菌具有有效的体外和体内活性。这强调了该化合物在解决抗生素耐药性带来的关键临床挑战中的相关性 (Brickner 等人,1996).
作用机制
Target of Action
The compound “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride” is structurally similar to muscimol , a potent psychoactive compound found in certain mushrooms . Muscimol is a potent and selective orthosteric agonist for the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which mediates inhibitory neurotransmission in the nervous system .
Mode of Action
Muscimol, and by extension “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride”, mimics the inhibitory neurotransmitter GABA . By binding to GABA receptors in the brain, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Given its structural similarity to muscimol, it is likely to affect the gabaergic system . The GABAergic system plays a crucial role in the central nervous system, influencing a variety of functions including mood regulation, pain response, and sleep cycles .
Pharmacokinetics
It is mainly distributed to organs such as the liver, lung, and kidney . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Result of Action
The molecular and cellular effects of “5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride” are likely to be similar to those of muscimol. Muscimol, through its potent interaction with GABA-A receptors, exerts significant effects on the central nervous system . Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .
属性
IUPAC Name |
5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)10-5(9)8-6;/h4H,3,7H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYVBGINQLZASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


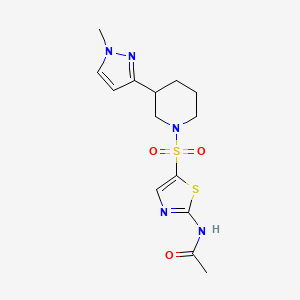

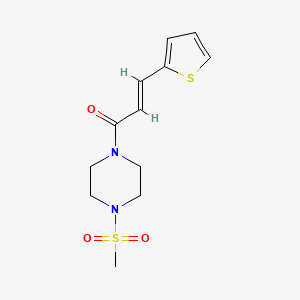
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
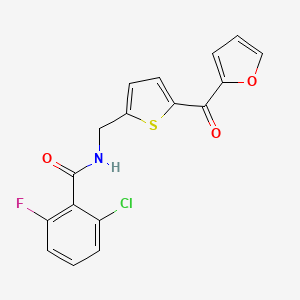

![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)

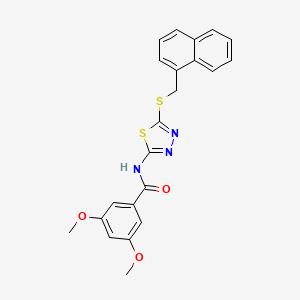
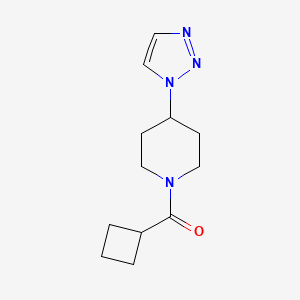
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)
![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)
